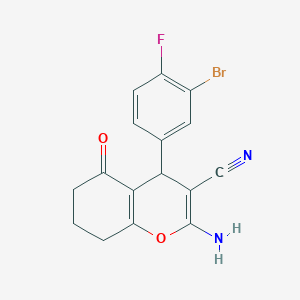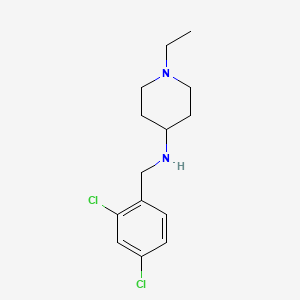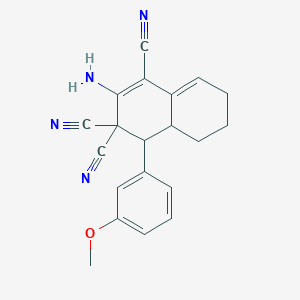
5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CIMP-1, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may explain why it has been found to be effective in inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a number of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which may be useful in treating a range of inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different studies. However, one limitation of using 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in further investigating its anti-tumor properties and exploring its potential as a cancer treatment. Other potential areas of study include its antioxidant and anti-inflammatory properties, as well as its potential as a treatment for other conditions such as neurodegenerative diseases.
In conclusion, 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has a wide range of potential applications in scientific research. Its anti-tumor properties, antioxidant and anti-inflammatory effects, and other biochemical and physiological effects make it a versatile compound that can be used in a variety of different studies. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various conditions.
合成方法
The synthesis of 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chloro-4-isopropoxy-5-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final compound.
科学研究应用
5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a number of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. Studies have shown that 5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-tumor properties and may be effective in inhibiting the growth of cancer cells.
属性
IUPAC Name |
5-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPLUGXMFGVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)
![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)

![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)

